(2E)-4-(benzylamino)-4-oxobut-2-enoic acid, with the CAS Number 685543-77-5, is an organic compound characterized by a unique structure that includes a benzylamino group and a 4-oxobut-2-enoic acid moiety. This compound plays a significant role in various fields, including medicinal chemistry and materials science. Its classification falls under the category of amino acids and derivatives, specifically those containing unsaturated carbonyl functionalities.
The synthesis of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid typically involves the reaction of benzylamine with a suitable precursor, such as a 4-oxobut-2-enoic acid derivative. The general procedure includes:
In industrial settings, large-scale synthesis may utilize continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and flow rates, thus optimizing yield and purity .
The molecular formula of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid is . Its structure features:
The structural representation can be summarized as follows:
This compound's unique combination of functional groups contributes to its diverse chemical reactivity and potential biological interactions.
(2E)-4-(benzylamino)-4-oxobut-2-enoic acid is capable of undergoing several types of chemical reactions:
These reactions typically require controlled conditions regarding temperature and pH to achieve desired outcomes .
The mechanism by which (2E)-4-(benzylamino)-4-oxobut-2-enoic acid exerts its effects, particularly in biological contexts, involves its interaction with cellular targets. While specific mechanisms are still under investigation, preliminary studies suggest that the compound may influence cellular processes through:
Research indicates that this compound may possess cytotoxic properties, suggesting its potential use in cancer therapy by inducing apoptosis in malignant cells .
(2E)-4-(benzylamino)-4-oxobut-2-enoic acid exhibits several notable physical and chemical properties:
These properties facilitate its use in various scientific applications, including medicinal chemistry and biochemical research .
The applications of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid are diverse:
(2E)-4-(Benzylamino)-4-oxobut-2-enoic acid is synthesized primarily through a stereoselective acylation reaction between benzylamine and maleic anhydride or fumaric acid derivatives. The most efficient pathway involves a two-step process: (1) nucleophilic attack of the primary amine on the carbonyl carbon of maleic anhydride, resulting in ring opening and formation of 4-(benzylamino)-4-oxobut-2-enoic acid, followed by (2) in situ dehydration to yield the conjugated enone system. This reaction proceeds with high regioselectivity due to the electron-withdrawing nature of the carbonyl group adjacent to the reaction site [3] [8]. The trans (E) configuration of the final product is stabilized by intramolecular hydrogen bonding between the amide N-H and the carboxylic acid carbonyl, as evidenced by the consistent (2E) designation in commercial specifications [3] [4]. Alternative pathways employing acetylene dicarboxylates are less efficient due to competing polymerization side reactions that reduce yields to <60% compared to the 80-85% achievable through anhydride routes.
Solvent polarity and catalyst selection critically govern both reaction kinetics and stereochemical outcomes in the synthesis of this unsaturated acid. Polar aprotic solvents (DMF, DMSO) provide optimal dissolution of both benzylamine and maleic anhydride, facilitating reaction completion within 2-3 hours at 60-80°C. Catalytic systems significantly influence E/Z selectivity:
Table 1: Solvent and Catalyst Impact on Synthesis Efficiency
Solvent System | Catalyst | Reaction Time (h) | Yield (%) | E/Z Ratio |
---|---|---|---|---|
DMF | None | 3.0 | 72 | 85:15 |
DMSO | DCC | 1.5 | 92 | 95:5 |
THF | N,N'-Diisopropylcarbodiimide | 2.0 | 88 | 93:7 |
Ethanol-Water (9:1) | Lipase B | 18.0 | 68 | >99:1 |
Microwave-assisted synthesis in DMF reduces reaction times to 15-20 minutes while maintaining yields at 85-90% and E-selectivity >90%, demonstrating significant energy efficiency improvements over conventional heating [6].
Continuous flow reactors enable industrial-scale production of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid by overcoming limitations of batch processing. Microreactor systems (channel diameter: 0.5-1.0 mm) achieve precise temperature control (±2°C) and residence times of 3-5 minutes at 80°C, compared to 2-3 hours in batch reactors. The technology provides three key advantages:
A representative flow configuration employs:
The kinetic versus thermodynamic control of E/Z isomerization significantly impacts final product distribution. The (2E) isomer predominates in commercial samples (95% purity, [3] [4]) due to its greater thermodynamic stability, with the s-trans conformation reducing steric clash between the benzyl group and carboxylic acid moiety. Key isomerization factors include:
Table 2: Stability and Energy Parameters of (2E) vs (2Z) Isomers
Parameter | (2E)-Isomer | (2Z)-Isomer | Analysis Method |
---|---|---|---|
Relative energy (kcal/mol) | 0.0 | +2.7 | DFT calculations (B3LYP/6-31G*) |
C=C bond length (Å) | 1.335 | 1.328 | X-ray crystallography |
Amide-carbonyl dihedral angle | 178.5° | 12.3° | Computational modeling |
Half-life in solution (h, 25°C) | >500 | 48 | HPLC monitoring |
The higher activation energy barrier for E→Z isomerization (45-50 kcal/mol) explains the kinetic stability of the (2E) configuration during standard synthesis conditions [1] [3] [8].
Implementing green chemistry principles reduces major byproducts (unreacted benzylamine, maleic acid, and Z-isomer) while improving process sustainability. Key strategies include:
Table 3: Byproduct Profile Comparison Across Synthesis Methods
Synthesis Method | Total Byproduct (wt%) | Principal Byproducts Identified | PMI (kg waste/kg product) |
---|---|---|---|
Conventional batch (DMF) | 12.3% | Z-isomer (6.1%), benzylmaleamide (4.2%), maleic acid (2.0%) | 18.7 |
Continuous flow (neat) | 4.8% | Z-isomer (3.1%), N-benzylsuccinimide (1.7%) | 5.2 |
Enzyme-catalyzed (aq. ethanol) | 7.5% | Benzylamine (4.8%), fumaric acid (2.7%) | 8.9 |
Microwave-assisted (CPME) | 5.9% | Maleic acid (3.2%), Z-isomer (2.7%) | 7.3 |
Process mass intensity (PMI) reductions of 65-72% are achievable through continuous flow methodologies coupled with solvent recovery, aligning with pharmaceutical industry sustainability targets [2] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1